Rhododendrol

Catalog No.
S541369
CAS No.
501-96-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhododendrol

CAS Number

501-96-2

Product Name

Rhododendrol

IUPAC Name

4-[(3R)-3-Hydroxybutyl]phenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1

InChI Key

SFUCGABQOMYVJW-MRVPVSSYSA-N

SMILES

OC1=CC=C(CC[C@H](O)C)C=C1

solubility

Soluble in DMSO

Synonyms

Rhododendrol; Betuligenol, Frambinol;

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)O

The exact mass of the compound Rhododendrol is 166.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhododendrol (4-(4-hydroxyphenyl)-2-butanol; CAS 501-96-2) is a phenolic compound historically utilized in cosmetics but now strictly procured as a specialized biochemical tool for vitiligo and chemical leukoderma research [1]. Unlike broad-spectrum cytotoxic agents, Rhododendrol functions as a highly specific tyrosinase substrate, undergoing enzymatic conversion into reactive quinone species that induce localized endoplasmic reticulum (ER) stress and apoptosis in melanocytes [2]. For toxicology labs, dermatological research centers, and cosmetic safety screening facilities, procuring high-purity Rhododendrol is essential for establishing reproducible, clinically validated in vitro models of pigmentary disorders, screening melanocyte-protective agents, and mapping tyrosinase-mediated oxidative stress pathways [1].

Substituting Rhododendrol with common phenolic skin-lightening agents or structural analogs critically compromises the mechanistic accuracy of melanocyte toxicity assays. Hydroquinone, while a potent depigmenting agent, induces broad-spectrum cytotoxicity, DNA damage, and necrotic cell death independent of tyrosinase activity, failing to model targeted ER-stress-mediated apoptosis [1]. Arbutin acts primarily as a reversible inhibitor with poor substrate affinity, preventing the robust generation of toxic quinone intermediates required for leukoderma modeling [2]. Furthermore, while the structural analog Raspberry Ketone (RK) can induce melanocyte stress, it exhibits lower intrinsic hydroxyl radical generation and requires different metabolic activation kinetics. Consequently, only Rhododendrol provides the precise, clinically correlated auto-activation kinetics necessary for authentic chemical leukoderma and tyrosinase-dependent toxicity screening workflows.

Absolute Tyrosinase-Dependence for Melanocyte Toxicity Modeling

Rhododendrol exhibits a highly specific, enzyme-dependent toxicity profile that is absent in broad-spectrum depigmenting agents. In cultured human epidermal melanocytes (NHEMs), the IC50 of Rhododendrol is approximately 50 μM. However, upon siRNA knockdown of tyrosinase, the IC50 shifts dramatically to ~6.0 mM, representing a >100-fold reduction in toxicity [1]. In contrast, Hydroquinone induces direct, tyrosinase-independent cytotoxicity and DNA damage, with a baseline IC50 of ~28.3 μM in B16F1 cells that does not require enzymatic activation[2]. This confirms Rhododendrol as the superior procurement choice for isolating tyrosinase-mediated apoptotic pathways.

Evidence DimensionReproducibility in Toxicity Workflows: Shift in IC50 upon tyrosinase siRNA knockdown
Target Compound DataIC50 shifts from ~50 μM (wild-type) to ~6.0 mM (tyrosinase-knockdown)
Comparator Or BaselineHydroquinone (baseline IC50 ~28.3 μM, tyrosinase-independent direct toxicity)
Quantified Difference>100-fold tyrosinase-dependent toxicity shift for Rhododendrol vs. direct toxicity for Hydroquinone
ConditionsCultured human epidermal melanocytes (NHEMs) and B16F1 cells, 24h exposure

Ensures high assay reproducibility for target-mediated toxicity workflows, allowing researchers to cleanly isolate tyrosinase-dependent pathways from generalized cellular poisoning.

Superior Tyrosinase Substrate Affinity vs. Arbutin

For cell-free kinetic assays and in vitro modeling, a compound must efficiently bind to tyrosinase to generate reactive intermediates. Rhododendrol serves as a highly competitive substrate for mushroom tyrosinase, demonstrating an apparent Michaelis constant (Km) of 0.27 mM, which is closely comparable to the endogenous substrate L-tyrosine (Km = 0.36 mM) [1]. In contrast, standard tyrosinase inhibitors like β-Arbutin and α-Arbutin exhibit significantly poorer substrate affinity, with Km values of 3.0 mM and 6.5 mM, respectively [2]. This >10-fold higher affinity ensures that Rhododendrol rapidly and reliably generates the o-quinone intermediates required for downstream stress assays.

Evidence DimensionCell-Free Assay Workflow Fit: Michaelis constant (Km) for mushroom tyrosinase
Target Compound DataKm = 0.27 mM
Comparator Or Baselineβ-Arbutin (Km = 3.0 mM) and α-Arbutin (Km = 6.5 mM)
Quantified Difference11-fold to 24-fold higher substrate affinity (lower Km) for Rhododendrol compared to Arbutin derivatives
ConditionsMushroom tyrosinase assay, Lineweaver-Burk plot analysis

Optimizes cell-free assay workflows by ensuring rapid, physiologically relevant conversion to reactive quinones, reducing required incubation times compared to standard arbutin derivatives.

Enhanced Melanosome-Specific Hydroxyl Radical Generation vs. Raspberry Ketone

While the structural analog Raspberry Ketone (RK) is also used in leukoderma research, Rhododendrol provides a more potent and localized oxidative stress model. Upon tyrosinase catalysis, Rhododendrol generates specific rhododendrol-catechol intermediates that produce a robust, melanosome-localized hydroxyl radical (•OH) burst [1]. Comparative electron spin resonance (ESR) and cytotoxicity studies demonstrate that Rhododendrol possesses a stronger •OH generation capability and induces more severe melanosome destruction than RK at equivalent molar concentrations [1]. This makes Rhododendrol the more reliable and aggressive stressor for validating antioxidant rescue therapies.

Evidence DimensionScreening Assay Reliability: Intracellular hydroxyl radical (•OH) generation and melanosome destruction
Target Compound DataHigh •OH generation via rhododendrol-catechol intermediates
Comparator Or BaselineRaspberry Ketone (lower baseline •OH generation at equivalent concentrations)
Quantified DifferenceQualitatively stronger •OH burst and accelerated melanosome destruction for Rhododendrol
ConditionsMelanocyte cultures and ESR spin-trap (DMPO) assays

Improves the reliability of antioxidant screening workflows by providing a more potent and localized oxidative stress model than Raspberry Ketone.

Chemical Leukoderma and Vitiligo Disease Modeling

Rhododendrol is the definitive procurement choice for establishing in vitro and in vivo models of chemical-induced leukoderma. By exploiting its tyrosinase-dependent conversion to toxic quinones (Km = 0.27 mM), researchers can accurately replicate the ER stress, ROS generation, and apoptotic pathways observed in clinical vitiligo, providing a robust platform for studying melanocyte degeneration [1].

Screening of Melanocyte-Protective and Antioxidant Agents

Due to its predictable, dose-dependent cytotoxicity in high-tyrosinase cells (IC50 ~50 μM), Rhododendrol serves as an ideal stressor for screening rescue compounds. Cosmetic safety labs and dermatological researchers procure this compound to evaluate the efficacy of novel antioxidants, ROS scavengers, and tyrosinase modulators in preventing chemically induced depigmentation [2].

Tyrosinase Kinetic and Metabolic Profiling Assays

With a substrate affinity closely mirroring endogenous L-tyrosine, Rhododendrol is highly valuable for cell-free enzymatic assays. It is utilized to study the auto-activation kinetics of tyrosinase, the formation of transient o-quinone intermediates, and the subsequent generation of specific catechol derivatives, offering a cleaner kinetic profile than crude phenolic mixtures [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

166.0994

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97PTR2F3Z8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

501-96-2

Wikipedia

(-)-rhododendrol

Dates

Last modified: 08-15-2023
1: Goto N, Tsujimoto M, Nagai H, Masaki T, Ito S, Wakamatsu K, Nishigori C. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress. Exp Dermatol. 2018 Apr 6. doi: 10.1111/exd.13555. [Epub ahead of print] PubMed PMID: 29630780.
2: Ito S, Agata M, Okochi K, Wakamatsu K. The potent pro-oxidant activity of rhododendrol-eumelanin is enhanced by ultraviolet A radiation. Pigment Cell Melanoma Res. 2018 Feb 23. doi: 10.1111/pcmr.12696. [Epub ahead of print] PubMed PMID: 29474003.
3: Ito S, Wakamatsu K. Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Int J Mol Sci. 2018 Feb 12;19(2). pii: E552. doi: 10.3390/ijms19020552. Review. PubMed PMID: 29439519; PubMed Central PMCID: PMC5855774.
4: Watabe A, Yamasaki K, Asano M, Kanbayashi Y, Nasu-Tamabuchi M, Terui H, Furudate S, Kakizaki A, Tsuchiyama K, Kimura Y, Ito Y, Kikuchi K, Aiba S. Efficacy of oral cholecalciferol on rhododendrol-induced vitiligo: A blinded randomized clinical trial. J Dermatol. 2018 Feb 5. doi: 10.1111/1346-8138.14244. [Epub ahead of print] PubMed PMID: 29399865.
5: Hayashi M, Okamura K, Araki Y, Suzuki M, Tanaka T, Abe Y, Nakano S, Yoshizawa J, Hozumi Y, Inoie M, Suzuki T. Spectrophotometer is useful for assessing vitiligo and chemical leukoderma severity by quantifying color difference with surrounding normally pigmented skin. Skin Res Technol. 2017 Oct 22. doi: 10.1111/srt.12410. [Epub ahead of print] PubMed PMID: 29057565.
6: Miyaji A, Gabe Y, Kohno M, Baba T. Generation of hydroxyl radicals and singlet oxygen during oxidation of rhododendrol and rhododendrol-catechol. J Clin Biochem Nutr. 2017 Mar;60(2):86-92. doi: 10.3164/jcbn.16-38. Epub 2016 Oct 5. PubMed PMID: 28366986; PubMed Central PMCID: PMC5370526.
7: Harris JE. Chemical-Induced Vitiligo. Dermatol Clin. 2017 Apr;35(2):151-161. doi: 10.1016/j.det.2016.11.006. Review. PubMed PMID: 28317525; PubMed Central PMCID: PMC5362111.
8: Ito S, Hinoshita M, Suzuki E, Ojika M, Wakamatsu K. Tyrosinase-Catalyzed Oxidation of the Leukoderma-Inducing Agent Raspberry Ketone Produces (E)-4-(3-Oxo-1-butenyl)-1,2-benzoquinone: Implications for Melanocyte Toxicity. Chem Res Toxicol. 2017 Mar 20;30(3):859-868. doi: 10.1021/acs.chemrestox.7b00006. Epub 2017 Mar 6. PubMed PMID: 28219012.
9: Ito S, Okura M, Wakamatsu K, Yamashita T. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells. Pigment Cell Melanoma Res. 2017 Jan;30(1):63-67. doi: 10.1111/pcmr.12556. PubMed PMID: 28132436.
10: Yoshikawa M, Sumikawa Y, Hida T, Kamiya T, Kase K, Ishii-Osai Y, Kato J, Kan Y, Kamiya S, Sato Y, Yamashita T. Clinical and epidemiological analysis in 149 cases of rhododendrol-induced leukoderma. J Dermatol. 2017 May;44(5):582-587. doi: 10.1111/1346-8138.13694. Epub 2016 Nov 24. PubMed PMID: 27882588.
11: Hayashi M, Okamura K, Araki Y, Suzuki M, Tanaka T, Abe Y, Nakano S, Yoshizawa J, Hozumi Y, Inoie M, Suzuki T. A novel three dimensional imaging method for the measurement of area in vitiligo and chemical leukoderma. J Dermatol Sci. 2016 Nov;84(2):219-221. doi: 10.1016/j.jdermsci.2016.08.532. Epub 2016 Aug 24. PubMed PMID: 27576766.
12: Kondo M, Kawabata K, Sato K, Yamaguchi S, Hachiya A, Takahashi Y, Inoue S. Glutathione maintenance is crucial for survival of melanocytes after exposure to rhododendrol. Pigment Cell Melanoma Res. 2016 Sep;29(5):541-9. doi: 10.1111/pcmr.12494. Epub 2016 Jul 1. PubMed PMID: 27223685.
13: Arase N, Yang L, Tanemura A, Yang F, Suenaga T, Arase H, Katayama I. The effect of rhododendrol inhibition of NF-κB on melanocytes in the presence of tyrosinase. J Dermatol Sci. 2016 Aug;83(2):157-9. doi: 10.1016/j.jdermsci.2016.05.002. Epub 2016 May 3. PubMed PMID: 27174091.
14: Inoue M, Kikuchi K, Watabe A, Yamasaki K, Aiba S. The spectrophotometrical analysis of rhododendrol-induced leucoderma using a novel multispectral camera. Br J Dermatol. 2016 Aug;175(2):334-9. doi: 10.1111/bjd.14548. Epub 2016 Jul 10. PubMed PMID: 26991967.
15: Hagiwara K, Okura M, Sumikawa Y, Hida T, Kuno A, Horio Y, Yamashita T. Biochemical effects of the flavanol-rich lychee fruit extract on the melanin biosynthesis and reactive oxygen species. J Dermatol. 2016 Oct;43(10):1174-1183. doi: 10.1111/1346-8138.13326. PubMed PMID: 26970333.
16: Kim M, Baek HS, Lee M, Park H, Shin SS, Choi DW, Lim KM. Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45. Toxicol In Vitro. 2016 Apr;32:339-46. doi: 10.1016/j.tiv.2016.02.003. Epub 2016 Feb 8. PubMed PMID: 26867644.
17: Okubo A, Yasuhira S, Shibazaki M, Takahashi K, Akasaka T, Masuda T, Maesawa C. NAD(P)H dehydrogenase, quinone 1 (NQO1), protects melanin-producing cells from cytotoxicity of rhododendrol. Pigment Cell Melanoma Res. 2016 May;29(3):309-16. doi: 10.1111/pcmr.12461. Epub 2016 Mar 4. PubMed PMID: 26847926.
18: Nishimaki-Mogami T. [Leukoderma caused by chemicals: mechanisms underlying 4-alkyl/aryl-substituted phenols- and rhododendrol-induced melanocyte loss]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 2015;(133):13-20. Review. Japanese. PubMed PMID: 26821466.
19: Takagi R, Kawano M, Nakamura K, Tsuchida T, Matsushita S. T-Cell Responses to Tyrosinase-Derived Self-Peptides in Patients with Leukoderma Induced by Rhododendrol: Implications for Immunotherapy Targeting Melanoma. Dermatology. 2016;232(1):44-9. doi: 10.1159/000441217. Epub 2015 Nov 28. PubMed PMID: 26613259.
20: Abe Y, Okamura K, Kawaguchi M, Hozumi Y, Aoki H, Kunisada T, Ito S, Wakamatsu K, Matsunaga K, Suzuki T. Rhododenol-induced leukoderma in a mouse model mimicking Japanese skin. J Dermatol Sci. 2016 Jan;81(1):35-43. doi: 10.1016/j.jdermsci.2015.10.011. Epub 2015 Oct 27. PubMed PMID: 26547111.

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